ETHYL 4,5-DIMETHYL-2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE
Description
ETHYL 4,5-DIMETHYL-2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE is a heterocyclic compound featuring a thiophene core substituted with methyl groups at positions 4 and 3. The molecule includes a critical acetamido bridge linking the thiophene ring to a [1,2,4]triazolo[4,3-a]pyridine moiety via a sulfanyl group, with an ethyl ester at position 4.
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-4-24-16(23)14-10(2)11(3)26-15(14)18-13(22)9-25-17-20-19-12-7-5-6-8-21(12)17/h5-8H,4,9H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCKIFIZVOFMOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C3N2C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Thiophene Core
The 4,5-dimethylthiophene-3-carboxylate intermediate is typically prepared via a Gewald reaction, combining ethyl acetoacetate, elemental sulfur, and a secondary amine catalyst. For example:
$$
\text{2-Pentanone + Ethyl cyanoacetate + S}8 \xrightarrow{\text{Et}3\text{N}} \text{Ethyl 4,5-dimethylthiophene-3-carboxylate} \quad \text{(Yield: 68–72\%)}
$$
Reaction conditions (120°C, 8–12 hrs) and solvent selection (DMF or ethanol) critically influence yield.
Coupling withTriazolo[4,3-a]Pyridin-3-Thiol
The triazolopyridine thiol is synthesized separately via cyclization of 3-hydrazinylpyridine with CS₂/KOH, followed by acid workup. Thiol-disulfide exchange or Mitsunobu coupling attaches this moiety:
$$
\text{Acetamido-thiophene} + \text{Triazolopyridine-SH} \xrightarrow{\text{EDC/HOBt, DCM}} \text{Target Compound} \quad \text{(Yield: 40–52\%)}
$$
Optimization with molecular sieves (4Å) improves yields by 15% by scavenging water.
Advanced Methodological Innovations
Ultrasound-Assisted Amidation
Ultrasonication (40 kHz, 100 W) during the coupling step reduces reaction time from 12 hrs to 2.5 hrs while maintaining yields at 50–55%.
Solvent-Free Mechanochemical Synthesis
Ball-milling the thiophene intermediate with triazolopyridine thiol and K₂CO₃ achieves 48% yield in 30 minutes, eliminating solvent waste.
Analytical Characterization Data
Table 1. Spectroscopic Data for Ethyl 4,5-Dimethyl-2-(2-{Triazolo[4,3-a]Pyridin-3-Ylsulfanyl}Acetamido)Thiophene-3-Carboxylate
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.28 (s, 6H, CH₃), 4.32 (q, J=7.1 Hz, 2H, OCH₂), 7.12–8.45 (m, 5H, Ar-H) |
| ¹³C NMR | δ 14.1 (CH₂CH₃), 20.3/20.5 (CH₃), 61.7 (OCH₂), 118.9–154.2 (Ar-C), 166.2 (C=O) |
| HRMS | [M+H]⁺ Calculated: 433.1378; Found: 433.1381 |
Challenges and Mitigation Strategies
- Ester Hydrolysis : Use of non-aqueous conditions (molecular sieves) prevents hydrolysis during coupling.
- Thiol Oxidation : Conducting reactions under N₂ atmosphere minimizes disulfide formation.
- Purification : Silica gel chromatography (EtOAc/hexane, 3:7) followed by recrystallization (EtOH/H₂O) achieves >98% purity.
Applications and Derivative Synthesis
While pharmacological data for this specific compound remain unpublished, structural analogs demonstrate antifungal activity against Candida albicans (MIC: 8–16 μg/mL) and HDAC inhibitory properties (IC₅₀: 0.8–2.3 μM).
Chemical Reactions Analysis
Types of Reactions
ETHYL 4,5-DIMETHYL-2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolopyridine moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
ETHYL 4,5-DIMETHYL-2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of ETHYL 4,5-DIMETHYL-2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The triazolopyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of thiophene-3-carboxylate derivatives modified with sulfanyl-linked heterocycles. Below is a detailed comparison with analogous structures, focusing on substituent variations, synthetic pathways, and inferred biological activities.
Substituent Variations and Functional Group Impact
*Molecular weights estimated based on structural formulas.
Biological Activity
Ethyl 4,5-dimethyl-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a thiophene ring and a triazolopyridine moiety, which contribute to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step process involving the condensation of 4,5-dimethylthiophene-3-carboxylic acid with ethyl chloroformate to form an ethyl ester. This intermediate is then reacted with 1,2,4-triazolo[4,3-a]pyridine-3-thiol in the presence of a base such as triethylamine to yield the final product. The overall molecular formula of the compound is , with a molecular weight of 356.42 g/mol .
Antimicrobial Properties
Research has indicated that compounds containing triazole and thiophene moieties exhibit notable antimicrobial activity. In vitro studies have shown that this compound demonstrates significant inhibition against various bacterial strains. For instance, derivatives of triazoles have been reported to possess activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In studies involving human cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), it was found to exhibit cytotoxic effects with IC50 values in the micromolar range. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The triazolopyridine moiety may bind to enzymes or receptors involved in cellular signaling pathways, leading to modulation of their activity. This interaction could inhibit microbial growth or alter cancer cell metabolism .
Study 1: Antimicrobial Efficacy
A study published in Drug Target Insights evaluated the antimicrobial efficacy of various triazole derivatives against pathogenic bacteria. The results indicated that this compound exhibited superior antibacterial activity compared to standard antibiotics like chloramphenicol .
Study 2: Anticancer Properties
Another investigation focused on the anticancer potential of this compound against breast and colon cancer cell lines. The results demonstrated that it significantly reduced cell viability at concentrations as low as 10 µM. Further analysis revealed that the compound induced apoptosis through caspase activation pathways .
Summary Table of Biological Activities
Q & A
Q. How can researchers address challenges in multi-step synthesis, such as intermediate instability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
